4'-(2,4-Difluorophenoxy)acetophenone
Overview
Description
4’-(2,4-Difluorophenoxy)acetophenone is a chemical compound with the molecular formula C14H10F2O2 and a molecular weight of 248.22 g/mol . It is a solid at room temperature with a melting point of 58-62°C and a boiling point of approximately 309.5°C at 760 mmHg . This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
The synthesis of 4’-(2,4-Difluorophenoxy)acetophenone can be achieved through various methods. One common approach involves the reaction of 2,4-difluoroaniline with acetaldoxime and copper sulfate under controlled pH conditions . The reaction is typically carried out at a pH of 3-6, with a preference for pH 4. After the reaction, the product is distilled using water vapor and extracted with benzene. The final product is obtained through reduced-pressure rectification .
Chemical Reactions Analysis
4’-(2,4-Difluorophenoxy)acetophenone undergoes several types of chemical reactions, including:
Scientific Research Applications
4’-(2,4-Difluorophenoxy)acetophenone is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a biochemical tool in proteomics research, aiding in the study of protein interactions and functions . Additionally, it is used in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 4’-(2,4-Difluorophenoxy)acetophenone involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that the compound can participate in various biochemical reactions, influencing the activity of enzymes and other proteins .
Comparison with Similar Compounds
4’-(2,4-Difluorophenoxy)acetophenone can be compared to other similar compounds, such as:
2,4-Difluoroacetophenone: This compound shares a similar structure but lacks the phenoxy group, resulting in different chemical properties and reactivity.
4-Fluoro-2-hydroxyacetophenone: This compound has a hydroxyl group instead of a phenoxy group, leading to different applications and reactivity.
The unique combination of the difluorophenoxy and acetophenone moieties in 4’-(2,4-Difluorophenoxy)acetophenone makes it particularly valuable in research and industrial applications.
Properties
IUPAC Name |
1-[4-(2,4-difluorophenoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-9(17)10-2-5-12(6-3-10)18-14-7-4-11(15)8-13(14)16/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXSGIKEBHONGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374275 | |
Record name | 4'-(2,4-Difluorophenoxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845823-27-0 | |
Record name | 4'-(2,4-Difluorophenoxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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